molecular formula C9H8Cl3NO B2371874 3-chloro-N-(3,5-dichlorophenyl)propanamide CAS No. 90348-83-7

3-chloro-N-(3,5-dichlorophenyl)propanamide

Cat. No.: B2371874
CAS No.: 90348-83-7
M. Wt: 252.52
InChI Key: MKUPAZRVTYKCSF-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-Chloro-N-(3,5-dichlorophenyl)propanamide (CAS: 90348-83-7) is a halogenated aromatic amide with a propanamide backbone substituted by chlorine atoms at the 3-position of the propanamide chain and the 3,5-positions of the phenyl ring. Its molecular formula is C₉H₇Cl₃NO, and its molecular weight is 260.52 g/mol. The compound is synthesized via a nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 3,5-dichloroaniline in a polar aprotic solvent like dimethylformamide (DMF) .

Properties

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-2-1-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPAZRVTYKCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to ensure better control over reaction parameters and to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dichlorophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Hydrolysis: 3,5-dichloroaniline and 3-chloropropanoic acid.

    Reduction: 3-chloro-N-(3,5-dichlorophenyl)propanamine.

Scientific Research Applications

3-chloro-N-(3,5-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)propanamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceutical Scaffolds : The amide backbone and halogen substituents make this compound a candidate for antimicrobial or enzyme-inhibition studies, akin to iprodione metabolites .

Biological Activity

3-Chloro-N-(3,5-dichlorophenyl)propanamide is a chlorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈Cl₃NO
  • CAS Number : 90348-83-7
  • Molecular Weight : 232.53 g/mol

The compound features a propanamide backbone with a chloro substituent and a dichlorophenyl group, which may influence its biological activity through various mechanisms.

Biological Activity Overview

This compound has been studied for its antimicrobial and anti-inflammatory properties. Its structure suggests potential interactions with biological targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of chlorinated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus16 μg/mL

These findings suggest that the presence of chlorine atoms enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells.

Anti-inflammatory Effects

Chlorinated compounds have been noted for their ability to modulate inflammatory pathways. Specifically, this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are crucial in the inflammatory response. This modulation could be beneficial in treating conditions characterized by chronic inflammation.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Interaction : It could bind to receptors that modulate immune responses, leading to reduced inflammation and microbial growth.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various chlorinated compounds demonstrated that those with similar structures to this compound exhibited potent activity against Chlamydia species. The study highlighted the importance of electron-withdrawing groups in enhancing biological activity.
  • Toxicity Assessment : Toxicity studies indicated that while the compound shows promising biological activity, it also presents irritant properties at higher concentrations. This necessitates careful evaluation during therapeutic applications.

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